REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5](O)=[O:6].S(Cl)([Cl:16])=O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[C:4]=1[C:5]([Cl:16])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C(=CC=C1)OC
|
Name
|
|
Quantity
|
60 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
6.8 L
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
Pet. ether
|
Quantity
|
25 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over forty-five minutes
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
WASH
|
Details
|
washed with 25 liters of Pet. ether
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to provide a crude solid product
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)Cl)C(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.94 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |